molecular formula C22H21F3N4O2 B611504 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide CAS No. 1146395-46-1

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

Cat. No. B611504
CAS RN: 1146395-46-1
M. Wt: 430.43
InChI Key: OURCOVUGQRXRTE-CQSZACIVSA-N
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Description

The compound “2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide” is also known by its synonyms TTA-A8 and CHEMBL2151147 . It has a molecular formula of C22H21F3N4O2 and a molecular weight of 430.4 g/mol . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 7 .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3 . The exact mass and monoisotopic mass of the compound are both 430.16166041 g/mol . The compound should be stored at 0-8°C .

Scientific Research Applications

Photon Upconversion

Triplet–triplet annihilation based molecular photon upconversion (TTA-UC) is a significant research area for a broad range of photonic applications due to its tunable spectral range and possible operation at non-coherent solar irradiance . TTA-A8 plays a crucial role in this process.

Photovoltaics

TTA-UC could lead to the utilization of a larger part of the solar spectrum in photovoltaics . This could potentially increase the efficiency of solar cells.

Biological Applications

The deep penetration and non-invasive nature of near-infrared (NIR) light coupled to TTA-UC offers new opportunities in NIR stimulated biological applications .

Bioimaging

TTA-UC has garnered considerable interest for bioimaging due to its high upconversion quantum yield, low excitation power density, and tunable absorption and emission wavelengths . The use of upconversion luminescence can avoid the autofluorescence of biological tissue and realize background-free bioimaging with a high signal-to-noise ratio at a low power density .

Biosensing

Upconversion emission-mediated biosensing offers both high sensitivity and low detection limits for quantitative analysis of the target substances in complicated biological samples . TTA-A8 could be used to develop highly sensitive biosensors.

Organic Optoelectronics

TTA-UC has potential applications in organic optoelectronics . The development of organic optoelectronic devices using TTA-A8 could lead to more efficient and flexible electronic devices.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

Mechanism of Action

Target of Action

TTA-A8, also known as “2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide”, primarily targets the T-type calcium channels . These channels are key players in various physiological processes due to their biophysical characteristics, making them ideally suited towards regulating neuronal excitability .

Mode of Action

TTA-A8 acts as a T-type calcium channel antagonist . It exhibits an IC50 value of 31.3 nM in the FLIPR depolarization assay , indicating its potent inhibitory action on these channels. By blocking these channels, TTA-A8 can modulate the flow of calcium ions, thereby affecting the excitability of neurons .

Biochemical Pathways

T-type calcium channels contribute to the excitability of neurons all along the ascending and descending pain pathways, within primary afferent neurons, spinal dorsal horn neurons, and within pain-processing neurons in the midbrain and cortex . By antagonizing these channels, TTA-A8 can potentially modulate these pathways and their downstream effects.

Pharmacokinetics

TTA-A8 possesses favorable pharmacokinetic properties, making it suitable for research on epilepsy and sleep . It exhibits moderate to high plasma clearance (CLp), low to moderate distribution volume (Vss), and short half-life (T1/2) across three preclinical species (rat, dog, rhesus) . These properties impact the bioavailability of TTA-A8, influencing its therapeutic potential.

Result of Action

The molecular and cellular effects of TTA-A8’s action primarily involve the modulation of neuronal excitability. By blocking T-type calcium channels, TTA-A8 can affect the flow of calcium ions in neurons, thereby altering their excitability . This can lead to changes in various physiological processes, including sleep and pain perception .

properties

IUPAC Name

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCOVUGQRXRTE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

Q & A

Q1: What is the primary mechanism of action of TTA-A8?

A1: TTA-A8 is a potent and selective antagonist of T-type calcium channels [, ]. These channels play a crucial role in neuronal excitability and are involved in various physiological processes, including sleep regulation. By blocking these channels, TTA-A8 can modulate neuronal activity and affect sleep architecture.

Q2: What is the evidence supporting TTA-A8's efficacy in modulating sleep architecture?

A2: Preclinical studies using electroencephalography (EEG) telemetry in rats demonstrated that TTA-A8 significantly modifies sleep architecture []. This finding supports the potential of TTA-A8 as a sleep-regulating agent. Further research, including human clinical trials, is ongoing to explore its therapeutic benefits in sleep disorders.

Q3: What is known about the pharmacokinetic profile of TTA-A8?

A3: TTA-A8 exhibits favorable pharmacokinetic properties in preclinical species, including a short half-life []. In a preliminary human clinical trial (n=12), a single 20 mg oral dose of TTA-A8 achieved a high maximum plasma concentration (Cmax) of 1.82 ± 0.274 μM with a short apparent terminal half-life of 3.0 ± 1.1 hours []. This short half-life is desirable for a sleep-regulating agent to minimize residual effects upon waking.

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